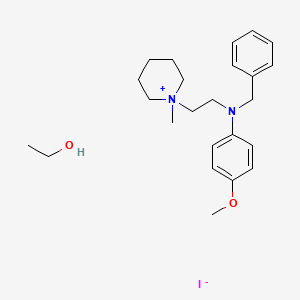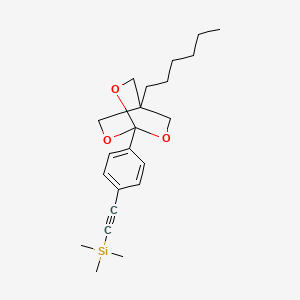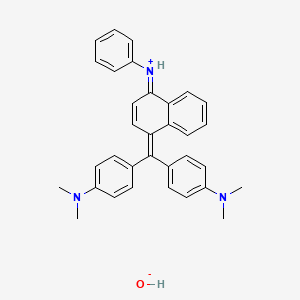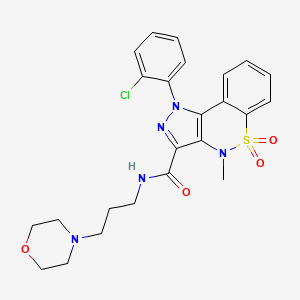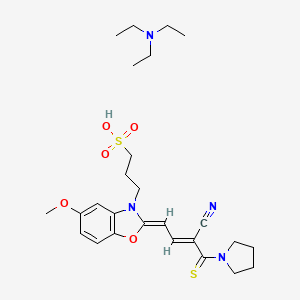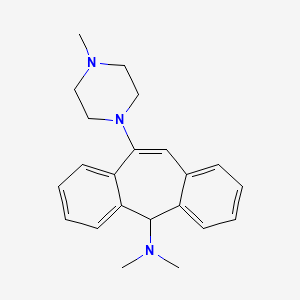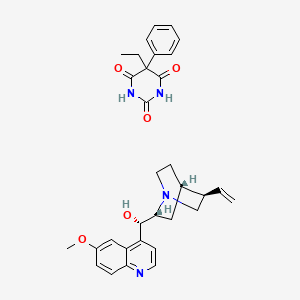
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a molecular weight of 385.3939 daltons . This compound is characterized by its intricate structure, which includes a sulfonyl group, an ethyl ester, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl phenyl amine derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester include:
Acetic acid, phenyl ester: A simpler ester with different functional groups.
Acetic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of a propylamino group
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
81717-19-3 |
|---|---|
Molekularformel |
C15H19N3O7S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate |
InChI |
InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20) |
InChI-Schlüssel |
MJLIWYGDRWAIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


